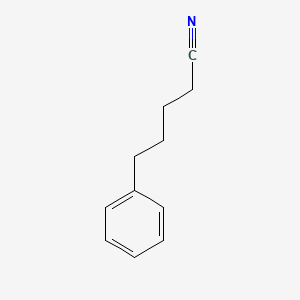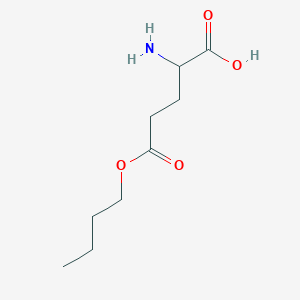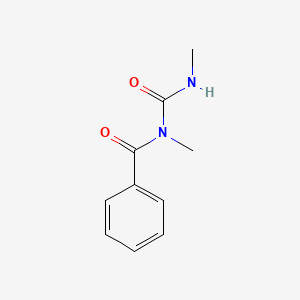
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a hydroxy group, a methoxy group, and an oxime functional group attached to a phenylmethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime typically involves the reaction of (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation proceeds via the nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration to yield the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s hydroxy and methoxy groups can participate in various biochemical pathways, modulating enzyme activity and cellular processes.
類似化合物との比較
Similar Compounds
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Lacks the oxime group, which may result in different chemical reactivity and biological activity.
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone hydrazone:
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone semicarbazone: Contains a semicarbazone group, which may exhibit distinct biological activities.
Uniqueness
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is unique due to the presence of the oxime group, which imparts specific chemical reactivity and potential biological activities not found in its analogs. The combination of hydroxy, methoxy, and oxime groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
51674-04-5 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-11-7-8-12(13(16)9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14+ |
InChIキー |
CGMYMXLVMLLWHC-CCEZHUSRSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
正規SMILES |
COC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)


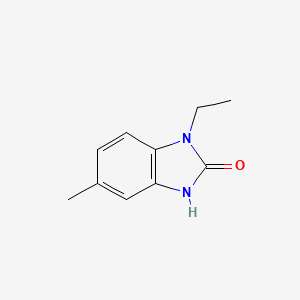
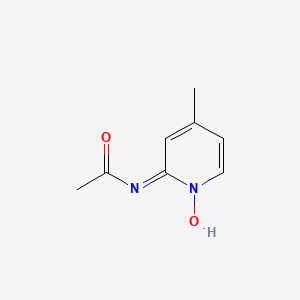
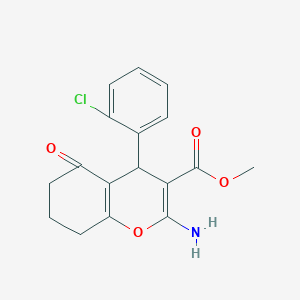
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
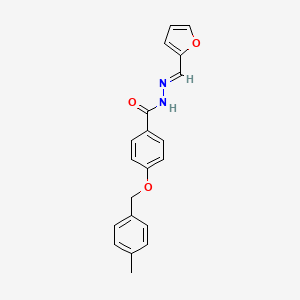
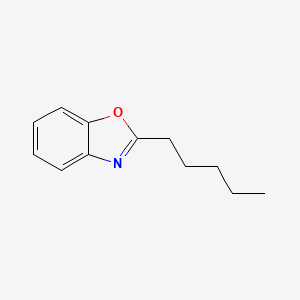
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
